ethyl (4-isonicotinoylphenyl)carbamate
Description
Ethyl (4-isonicotinoylphenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl group substituted with an isonicotinoyl moiety at the para position, esterified with an ethyl carbamate group.
Properties
IUPAC Name |
ethyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)17-13-5-3-11(4-6-13)14(18)12-7-9-16-10-8-12/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOZUZGTYMTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-isonicotinoylphenyl)carbamate typically involves the reaction of 4-isonicotinoylphenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-isonicotinoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Ethyl (4-isonicotinoylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (4-isonicotinoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and leading to increased neurotransmission . The exact pathways and targets can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl Carbamate (EC)
Structure : CH₃CH₂-O-CO-NH₂
Key Properties :
- Carcinogenicity: Classified as Group 2A ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC). Synergistic effects with ethanol enhance carcinogenicity in alcoholic beverages .
- Occurrence : Found in stone-fruit spirits (e.g., brandy) and fermented foods. EC concentrations in Chinese liquors range from 46.23 μg/L (light aroma) to 822.23 μg/L (feng-flavor raw liquor) .
- Metabolism : EC is metabolized via cytochrome P-450 enzymes but lacks direct mutagenicity in bacterial assays (e.g., Salmonella typhimurium) .
Table 1: EC Concentrations in Chinese Liquors (μg/L)
| Liquor Type | Raw Liquor | Finished Liquor |
|---|---|---|
| Feng-flavor | 822.23 | 168.24 |
| Strong aroma | 298.21 | 191.89 |
| Light aroma | - | 46.23 |
| Sauce aroma | 339.34 | 214.13 |
Vinyl Carbamate
Structure : CH₂=CH-O-CO-NH₂
Key Properties :
- Carcinogenic Potency: 10–50 times more potent than EC in inducing tumors (e.g., lung adenomas, liver carcinomas) in mice and rats .
- Mutagenicity : Directly mutagenic in Salmonella typhimurium TA 1535 and TA 100 strains when metabolized by liver enzymes. Activity is inhibited by cytochrome P-450 inhibitors .
- Metabolic Pathway: Forms reactive epoxides that bind covalently to DNA, unlike EC, which requires synergistic interactions for carcinogenicity .
Table 2: Tumor Induction by Carbamates in Mice
| Compound | Lung Adenomas (Dose) | Skin Tumors (Dose) |
|---|---|---|
| Ethyl carbamate | 30–40% (1 mg/g) | Low activity |
| Vinyl carbamate | 90–100% (0.1 mg/g) | High activity |
Methyl Carbamate and tert-Butyl Carbamate
- Methyl carbamate (CH₃-O-CO-NH₂): Less studied but shows negligible carcinogenic activity compared to EC .
- tert-Butyl carbamate: No significant carcinogenic activity in A/J mice, highlighting the importance of the ethyl group in EC’s potency .
Ethyl N-Hydroxycarbamate
- Mutagenicity: Weak direct mutagenicity (2–3 revertants/μmol) in Salmonella strains.
Mechanistic and Risk Comparisons
Metabolic Activation Pathways
- Ethyl carbamate: Relies on ethanol co-ingestion and cytochrome P-450-mediated oxidation to generate reactive intermediates .
- Vinyl carbamate: Directly forms DNA-adducting metabolites (e.g., vinyl carbamate epoxide), bypassing the need for co-carcinogens .
Risk Assessment in Humans
Table 3: Risk Metrics for EC Exposure
| Metric | General Population | Liquor Consumers |
|---|---|---|
| Daily Exposure (ng/kg BW) | 8.09 | 159.99 |
| MOE Value | 37,083 | 1,875 |
| Risk Probability | 0.052 | 0.455 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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